molecular formula C18H20N2O4S B609162 ML382

ML382

Cat. No.: B609162
M. Wt: 360.4 g/mol
InChI Key: RCSLEKLNDJJJLF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of ML382 is the Mas-related G protein-coupled receptor X1 (MRGPRX1) . This receptor is a promising target for pain inhibition, mainly because of its restricted expression in nociceptors within the peripheral nervous system .

Mode of Action

This compound is a potent and selective positive allosteric modulator of MRGPRX1 . It enhances the ability of the peptide ligand BAM8-22 to inhibit high-voltage-activated calcium channels and attenuate spinal nociceptive transmission . This means that this compound increases the potency of BAM8-22, demonstrating that this compound is a positive allosteric modulator of MRGPRX1 .

Biochemical Pathways

The activation of MRGPRX1 by this compound leads to the inhibition of high-voltage-activated calcium channels . This results in the attenuation of spinal nociceptive transmission, which is a key pathway in the perception of pain . The exact downstream effects of this pathway modulation by this compound are still under investigation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of MRGPRX1 and the subsequent inhibition of high-voltage-activated calcium channels . This leads to the attenuation of spinal nociceptive transmission, effectively reducing the perception of pain . Both this compound and BAM8-22 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .

Preparation Methods

The synthesis of ML382 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps :

    Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxyaniline with cyclopropanesulfonyl chloride to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 2-bromo-N-(2-ethoxyphenyl)benzamide under palladium-catalyzed conditions to form the desired product.

    Purification: The final product is purified using column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

ML382 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and amines .

Properties

IUPAC Name

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLEKLNDJJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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